4,6-dimethoxy-O-allylsalicylaldehyde oxime
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Overview
Description
4,6-Dimethoxy-O-allylsalicylaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 4,6-dimethoxysalicylaldehyde, which is known for its applications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It is known that many oximes, a group to which this compound belongs, are kinase inhibitors . They have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . These kinases play crucial roles in cellular processes such as cell growth, metabolism, and apoptosis.
Mode of Action
Oximes in general are known to interact with their targets in a unique way due to their structural features . The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .
Biochemical Pathways
Given that many oximes are kinase inhibitors , it can be inferred that this compound may affect various signaling pathways regulated by these kinases.
Result of Action
It is known that many oximes have useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-O-allylsalicylaldehyde oxime typically involves the reaction of 4,6-dimethoxysalicylaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-O-allylsalicylaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it back to the parent aldehyde.
Substitution: It can participate in nucleophilic substitution reactions, especially at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the oxime group under mild conditions.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields the parent aldehyde.
Substitution: Forms substituted oxime derivatives.
Scientific Research Applications
4,6-Dimethoxy-O-allylsalicylaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxysalicylaldehyde: The parent compound, known for its antimicrobial activity.
2,4-Dimethoxy-6-hydroxybenzaldehyde: Another derivative with similar chemical properties.
4,6-Dimethoxy-2-hydroxybenzaldehyde: Shares structural similarities and applications in organic synthesis.
Uniqueness
4,6-Dimethoxy-O-allylsalicylaldehyde oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase sets it apart from other similar compounds, highlighting its potential in various applications .
Properties
IUPAC Name |
(NE)-N-[(2,4-dimethoxy-6-prop-2-enoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-4-5-17-12-7-9(15-2)6-11(16-3)10(12)8-13-14/h4,6-8,14H,1,5H2,2-3H3/b13-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBQCVXDZYOHML-MDWZMJQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OCC=C)C=NO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OCC=C)/C=N/O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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